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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to achieving high-efficiency

transfection in DU-145 cells, a human prostate carcinoma cell line crucial for prostate cancer

research. This document outlines optimized protocols, comparative data on transfection

reagents, and key cellular characteristics to aid in the successful introduction of nucleic acids

for gene expression, knockdown, and editing studies.

The DU-145 cell line, derived from a metastatic brain lesion of a prostate adenocarcinoma, is

an androgen-independent cell line that does not express prostate-specific antigen (PSA).[1]

These adherent, epithelial-like cells are a staple in cancer research, particularly for studying the

mechanisms of advanced, hormone-refractory prostate cancer.[1]

Quantitative Data on Transfection Efficiency
The efficiency of transfecting DU-145 cells can vary significantly based on the transfection

reagent, the type of nucleic acid delivered, and the optimization of the protocol. The following

table summarizes reported transfection efficiencies from various sources to guide reagent

selection.
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Transfection
Reagent

Nucleic Acid
Type

Reported
Efficiency

Method of
Assessment

Source

Altogen

Biosystems

DU145

Transfection Kit

siRNA ≥ 75% qRT-PCR [1]

Lipofectamine

3000

Plasmid DNA

(GFP)
25-35%

Fluorescence

Microscopy &

Flow Cytometry

[2]

Lipofectamine

3000

Plasmid DNA

(GFP)
31-35%

Fluorescence

Microscopy &

Flow Cytometry

[3]

DharmaFECT 1 siRNA 94% Not Specified [4]

EZ Biosystems

DU 145 Cell

Avalanche™

Plasmid DNA

(GFP)
High Efficiency

Fluorescence

Microscopy
[5]

Double

Transfection

Method

siRNA
Undetectable

mRNA
Not Specified [6]

Experimental Protocols
General Cell Culture and Maintenance of DU-145 Cells
Proper cell culture techniques are paramount for successful transfection.

Passaging: DU-145 cells should be passaged every 3-4 days to prevent them from entering

senescence.[2][3] It is recommended to use cells between passages 5 and 25 post-thaw for

transfection experiments.[2][3]

Confluency: On the day of transfection, cells should be approximately 70-85% confluent with

a viability of over 90%.[2][3] Over-confluency can significantly reduce transfection efficiency.

[2]
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Protocol for Plasmid DNA Transfection using a Lipid-
Based Reagent (e.g., Lipofectamine 3000)
This protocol is optimized for a single well of a 24-well plate. Adjust volumes accordingly for

other plate formats.

Day 0: Cell Seeding

One day before transfection, detach 80-90% confluent DU-145 cells from a T-75 flask using

a suitable dissociation reagent (e.g., TrypLE).[2][3]

Count the cells and assess viability using trypan blue exclusion.

Seed approximately 7.4 x 10⁴ to 9 x 10⁴ cells per well in 500 µL of complete growth medium.

[2][3]

Day 1: Transfection

Prepare Reagent-DNA Complexes:

In "Tube A", dilute the recommended amount of plasmid DNA (e.g., 250 ng) and any

enhancer reagent (e.g., P3000™ reagent) in a serum-free medium like Opti-MEM™ I to a

final volume of 25 µL.[3]

In "Tube B", dilute the lipid-based transfection reagent (e.g., 1.5 µL of Lipofectamine 3000)

in serum-free medium to a final volume of 25 µL.[3]

Form Complexes: Combine the contents of Tube A and Tube B, mix gently by pipetting, and

incubate at room temperature for 10-15 minutes.[3]

Add Complexes to Cells: Add the 50 µL of the reagent-DNA complex to the well containing

the DU-145 cells. Gently swirl the plate to ensure even distribution.[3]

Incubate: Return the plate to a 37°C, 5% CO₂ incubator.

Day 2-3: Post-Transfection Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1228312?utm_src=pdf-body
https://www.thermofisher.com/sg/en/home/references/protocols/cell-culture/transfection-protocol/du-145-cells-protocol.html
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://www.thermofisher.com/sg/en/home/references/protocols/cell-culture/transfection-protocol/du-145-cells-protocol.html
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://www.benchchem.com/product/b1228312?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After 48-72 hours, assess transfection efficiency. For fluorescent reporter proteins like GFP,

this can be done via fluorescence microscopy or flow cytometry.[2][3] For other expressed

proteins, Western blotting can be performed.

Protocol for siRNA Transfection
This protocol is a general guideline for a 96-well plate format and should be optimized for your

specific siRNA and transfection reagent.

Day 0: Cell Seeding

The day before transfection, seed approximately 1 x 10⁴ DU-145 cells per well in a 96-well

plate.[4]

Day 1: Transfection

Prepare siRNA and Reagent Solutions:

In "Tube 1", dilute the siRNA (e.g., to a final concentration of 25-50 nM) in serum-free

medium.[4][7]

In "Tube 2", dilute the transfection reagent (e.g., DharmaFECT or a similar siRNA-specific

reagent) in serum-free medium according to the manufacturer's instructions.[4]

Form Complexes: Combine the diluted siRNA and transfection reagent, mix gently, and

incubate at room temperature for 20 minutes.[4]

Add Complexes to Cells: Add the siRNA-reagent complexes to the wells containing the DU-
145 cells.

Incubate: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours.

Day 2-4: Post-Transfection Analysis

Gene knockdown can be assessed at the mRNA level using qRT-PCR 24-48 hours post-

transfection.[1][4]
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Protein level knockdown can be analyzed via Western blot 48-96 hours post-transfection.[1]

[4]

Visualizing Experimental Workflows and Signaling
Pathways
Experimental Workflow for DU-145 Cell Transfection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://altogen.com/product/du145-transfection-reagent-prostate-carcinoma-cells/
https://altogen.com/product/du145-transfection-reagent-prostate-carcinoma-cells/
https://www.thermofisher.com/sg/en/home/references/protocols/cell-culture/transfection-protocol/du-145-cells-protocol.html
https://www.thermofisher.com/sg/en/home/references/protocols/cell-culture/transfection-protocol/du-145-cells-protocol.html
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/lipofectamine3000-du-145-prostate-protocol.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Protocols/basic-dharmafect-protocol.pdf
https://ezbiosystems.com/product/du-145-cell-avalanche-transfection-reagent/
https://pubmed.ncbi.nlm.nih.gov/15527781/
https://pubmed.ncbi.nlm.nih.gov/15527781/
https://altogen.com/DU145_Transfection_Protocol.pdf
https://www.benchchem.com/product/b1228312#transfection-efficiency-of-du-145-cells
https://www.benchchem.com/product/b1228312#transfection-efficiency-of-du-145-cells
https://www.benchchem.com/product/b1228312#transfection-efficiency-of-du-145-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1228312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

